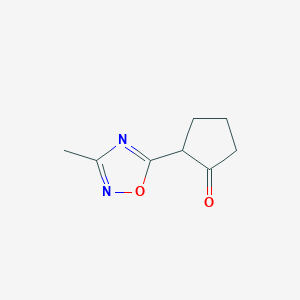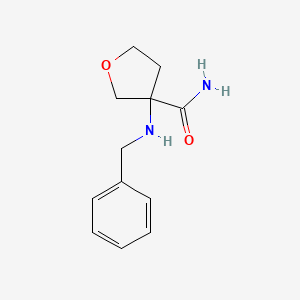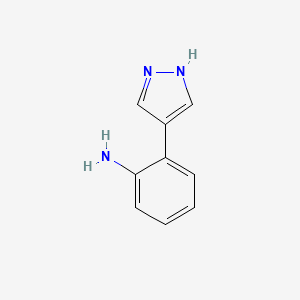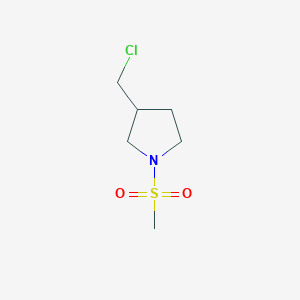![molecular formula C12H18N4O3 B1374106 2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid CAS No. 1179749-72-4](/img/structure/B1374106.png)
2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid
描述
2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid is a synthetic organic compound characterized by the presence of a cyclopentyl group, a triazole ring, and an acetic acid moiety.
作用机制
Target of Action
Similar compounds with a 1,2,4-triazole ring have been reported to act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer .
Mode of Action
It can be inferred from related compounds that the nitrogen atoms of the 1,2,4-triazole ring may bind to the iron in the heme moiety of cyp-450, a key enzyme involved in drug metabolism .
Biochemical Pathways
Based on the potential target of action, it can be inferred that this compound might influence the estrogen biosynthesis pathway by inhibiting the aromatase enzyme .
Pharmacokinetics
Similar compounds with a 1,2,4-triazole ring have been reported to have favorable pharmacokinetic properties .
Result of Action
Based on its potential target of action, it can be inferred that this compound might reduce the levels of estrogen in the body, which could potentially be beneficial in conditions like estrogen-dependent breast cancer .
生化分析
Biochemical Properties
2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways that regulate cell growth and survival . Additionally, it may induce apoptosis in these cells, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can affect its potency and efficacy. Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may result in minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to achieve a measurable effect. At high doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and bioavailability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert its effects more effectively in certain cellular environments. For example, its accumulation in the mitochondria may enhance its ability to induce apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopentyl group: This step involves the alkylation of the triazole ring with a cyclopentyl halide.
Formation of the amide bond: The final step involves the reaction of the triazole derivative with acetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
化学反应分析
Types of Reactions
2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical properties.
相似化合物的比较
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Cyclopentyl amides: These compounds have a cyclopentyl group attached to an amide moiety.
Uniqueness
2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the cyclopentyl group and the triazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .
属性
IUPAC Name |
2-[cyclopentyl-[3-(1,2,4-triazol-1-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-11(5-6-15-9-13-8-14-15)16(7-12(18)19)10-3-1-2-4-10/h8-10H,1-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQANIURRMBVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)CCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


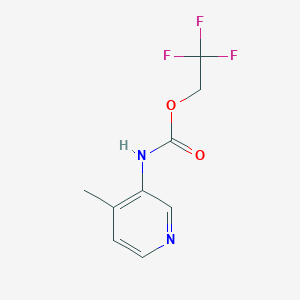
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)

